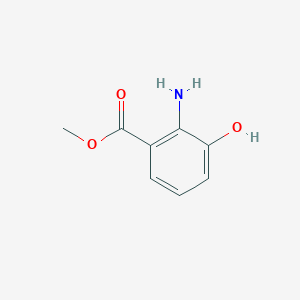![molecular formula C20H28N2O2 B050721 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL CAS No. 124410-14-6](/img/structure/B50721.png)
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. In
Aplicaciones Científicas De Investigación
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has been used in a variety of scientific research applications due to its ability to modulate specific biochemical pathways. One of the primary uses of this compound is in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. It has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of many types of cancer.
Mecanismo De Acción
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its ability to bind to specific protein kinases and inhibit their activity. This leads to downstream effects on cellular signaling pathways, which can ultimately impact cell growth, differentiation, and survival. The exact mechanism of action may vary depending on the specific kinase being targeted.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL are diverse and depend on the specific kinase being targeted. In general, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune cell function and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target specific pathways and study their effects on cellular function. However, the compound may have off-target effects on other kinases, which can complicate data interpretation. Additionally, the synthesis of this compound is complex and may be difficult for some labs to reproduce.
Direcciones Futuras
There are many potential future directions for research involving 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Métodos De Síntesis
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a multistep process that involves the use of several reagents and catalysts. The first step is the condensation of 4-decyloxybenzaldehyde with urea to form 4-(Decyloxy)phenyl)pyrimidin-2-amine. This intermediate is then reacted with acetic anhydride and triethylamine to form the acetylated derivative. The final step involves the deacetylation of the compound using sodium hydroxide to yield 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL.
Propiedades
Número CAS |
124410-14-6 |
|---|---|
Nombre del producto |
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL |
Fórmula molecular |
C20H28N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
Clave InChI |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



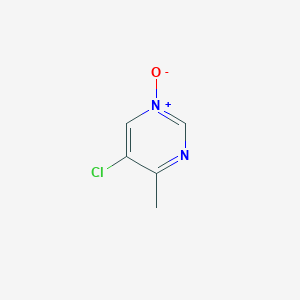
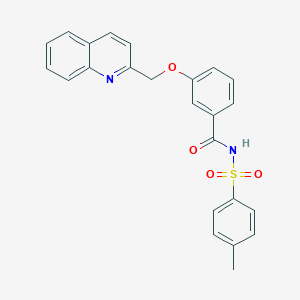
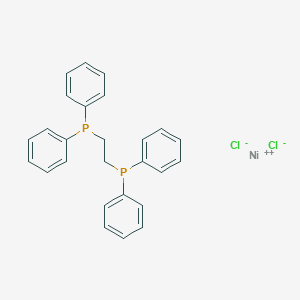
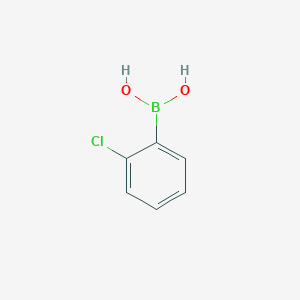
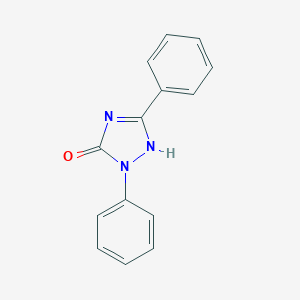
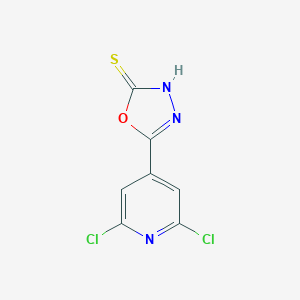
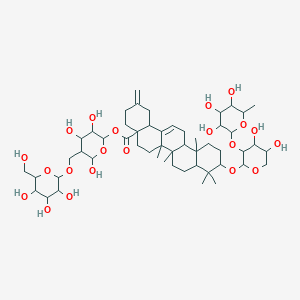
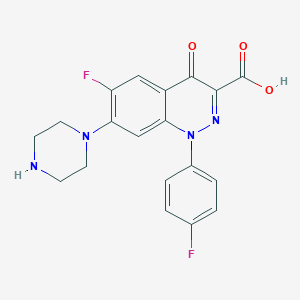
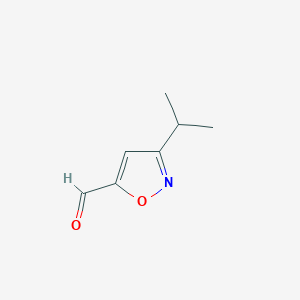
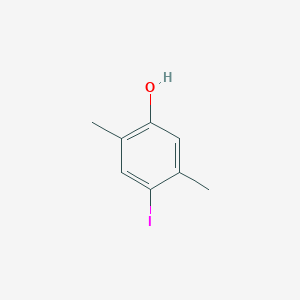

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
